

# History and development of non-ionic contrast agents like loversol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the History and Development of Non-ionic Contrast Agents: A Focus on **loversol** 

### **Introduction: The Genesis of Safer Radiocontrast**

The history of medical imaging is intrinsically linked to the development of contrast agents. Early water-soluble agents, developed from the 1920s through the 1950s, were ionic compounds derived from triiodobenzoic acid, such as diatrizoate.[1][2] These first-generation agents were effective but possessed high osmolality, often six times that of blood plasma.[3] This hypertonicity was responsible for a host of adverse effects, including pain, sensations of heat, and a higher risk of severe allergic-like reactions.[1][4] The clinical necessity for safer alternatives drove the next wave of innovation, leading to the development of non-ionic contrast media.

The pivotal breakthrough came from the Swedish radiologist Torsten Almén in the 1960s. He hypothesized that the high osmolality of ionic agents, which dissociate into charged particles (anions and cations) in solution, was the primary cause of their poor tolerability. Almén conceived of a new class of agents: non-ionic molecules that would not dissociate in solution. This would halve the number of particles for a given iodine concentration, thereby dramatically reducing the osmolality and improving patient safety. This concept led to the first non-ionic agent, metrizamide, in 1974. Though a significant advancement, metrizamide's instability in solution and high cost limited its use. This paved the way for the development of stable, ready-



to-use, low-osmolality non-ionic contrast agents (LOCM) in the 1980s, such as iohexol and iopamidol, which became the new standard of care.

## The Emergence of loversol (Optiray®)

loversol (trade name Optiray®) is a second-generation, non-ionic, monomeric iodinated contrast agent that emerged from this period of intense development. It was approved by the FDA in 1989 and has since been widely used in various diagnostic imaging procedures. As a member of the LOCM class, loversol was designed to provide excellent radiographic enhancement with improved safety and patient tolerance compared to the earlier high-osmolality ionic agents. Its molecular structure features a tri-iodinated benzene ring, which provides radiopacity, and multiple hydrophilic hydroxyl groups that ensure high water solubility and low toxicity.

## **Physicochemical Properties**

The clinical performance and safety profile of a contrast agent are dictated by its physicochemical properties, primarily its iodine concentration, osmolality, and viscosity. **Ioversol** was engineered to balance these factors, providing sufficient diagnostic contrast while minimizing physiological disturbance.

| Property                                    | loversol<br>(Optiray<br>320) | lohexol<br>(Omnipaqu<br>e 300) | lopamidol<br>(Isovue 300) | lodixanol<br>(Visipaque<br>320) | Diatrizoate<br>(Ionic<br>HOCM) |
|---------------------------------------------|------------------------------|--------------------------------|---------------------------|---------------------------------|--------------------------------|
| Agent Type                                  | Non-ionic<br>Monomer         | Non-ionic<br>Monomer           | Non-ionic<br>Monomer      | Non-ionic<br>Dimer              | lonic<br>Monomer               |
| lodine<br>(mg/mL)                           | 320                          | 300                            | 300                       | 320                             | ~292                           |
| Osmolality<br>(mOsm/kg<br>H <sub>2</sub> O) | 702                          | ~672                           | ~616                      | 290 (Iso-<br>osmolar)           | ~1500                          |
| Viscosity at 37°C (cP)                      | 5.8                          | 6.3                            | 4.7                       | 11.8                            | 4.1                            |



Table 1: Comparative physicochemical properties of **loversol** and other selected iodinated contrast agents. Data compiled from multiple sources for representative concentrations.

# Synthesis and Manufacturing Experimental Protocol: Synthesis of loversol

The synthesis of **loversol** is a multi-step process that has been refined over time to improve yield and purity while reducing costs and the use of hazardous solvents. The core process generally involves the modification of a 5-amino-2,4,6-triiodoisophthalamide backbone.

A common synthetic pathway can be summarized as follows:

- Acylation: The starting material, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is reacted with an acylating agent like chloroacetyl chloride in a polar aprotic solvent (e.g., N,N-dimethylacetamide). This step adds a chloroacetamido group at the 5-position of the benzene ring.
- Hydrolysis: The intermediate product from the acylation step is then subjected to basic
  hydrolysis, typically using a base like sodium hydroxide. This step is crucial for removing
  protective groups that may have been added to the hydroxyl functions of the side chains.
- Hydroxyethylation (Alkylation): The resulting N,N'-bis(2,3-dihydroxypropyl)-5-(chloroacetamido)-2,4,6-triiodoisophthalamide is then reacted with an alkylating agent, such as ethylene oxide, in the presence of a base. This introduces the N-(2-hydroxyethyl) group, a key structural feature of loversol.
- Final Conversion and Purification: The final step involves reacting the product from the hydroxyethylation step with a source of acetate ions (e.g., sodium acetate) in water. This converts the chloroacetamido group into the final glycolamido side chain, yielding crude loversol. The crude product then undergoes an extensive purification process, often involving techniques like ion exchange chromatography and crystallization, to remove impurities and achieve the high purity required for pharmaceutical use.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jcpres.com [jcpres.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [History and development of non-ionic contrast agents like loversol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029796#history-and-development-of-non-ionic-contrast-agents-like-ioversol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com